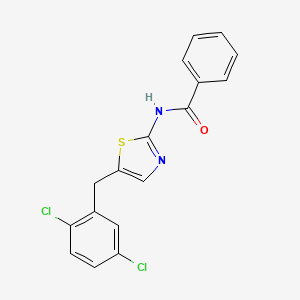
N-(5-(2,5-Dichlorobenzyl)-1,3-thiazol-2-YL)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-(2,5-Dichlorobenzyl)-1,3-thiazol-2-YL)benzamide is a synthetic organic compound that belongs to the class of benzamide derivatives This compound is characterized by the presence of a thiazole ring, a benzyl group substituted with two chlorine atoms, and a benzamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(2,5-Dichlorobenzyl)-1,3-thiazol-2-YL)benzamide typically involves the reaction of 2,5-dichlorobenzyl chloride with 2-aminothiazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then reacted with benzoyl chloride to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The solvents and reagents used are often recycled to minimize waste and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
N-(5-(2,5-Dichlorobenzyl)-1,3-thiazol-2-YL)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzyl group can be substituted with other nucleophiles.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Reduction Reactions: Reduction can be used to modify the thiazole ring or the benzamide moiety.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine-substituted derivative, while oxidation can introduce hydroxyl or carbonyl groups.
Aplicaciones Científicas De Investigación
N-(5-(2,5-Dichlorobenzyl)-1,3-thiazol-2-YL)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(5-(2,5-Dichlorobenzyl)-1,3-thiazol-2-YL)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The thiazole ring and benzamide moiety play crucial roles in its binding affinity and specificity. The exact pathways involved depend on the specific biological context and the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
2,5-Dichlorobenzamide: Shares the dichlorobenzyl group but lacks the thiazole ring.
N-(2,4-Dichlorophenyl)-2-nitrobenzamide: Contains a similar benzamide structure but with different substituents.
3,5-Dichloro-N-(4-chlorophenyl)benzamide: Another dichlorobenzamide derivative with different substitution patterns.
Uniqueness
N-(5-(2,5-Dichlorobenzyl)-1,3-thiazol-2-YL)benzamide is unique due to the presence of both the thiazole ring and the dichlorobenzyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
303093-62-1 |
|---|---|
Fórmula molecular |
C17H12Cl2N2OS |
Peso molecular |
363.3 g/mol |
Nombre IUPAC |
N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]benzamide |
InChI |
InChI=1S/C17H12Cl2N2OS/c18-13-6-7-15(19)12(8-13)9-14-10-20-17(23-14)21-16(22)11-4-2-1-3-5-11/h1-8,10H,9H2,(H,20,21,22) |
Clave InChI |
RGSZICZQEBQBAB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)NC2=NC=C(S2)CC3=C(C=CC(=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-Bromo-5,5-dimethyl-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11991317.png)
![[(1Z)-1-(3-ethyl-5-methoxy-1,3-benzothiazol-2(3H)-ylidene)butan-2-ylidene]propanedinitrile](/img/structure/B11991323.png)
![3-hydroxy-N'-[(E)-(4-hydroxyphenyl)methylidene]-2-naphthohydrazide](/img/structure/B11991332.png)


![N'-[(E)-(4-tert-butylphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11991348.png)
![Benzoic acid, 2-[[(5-bromo-2-hydroxyphenyl)methylene]amino]-](/img/structure/B11991349.png)

![N'-[(E)-(2-chlorophenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11991365.png)
![2-Methyl-4-oxo-3-phenoxy-4H-chromen-7-YL (2S)-3-[4-(benzyloxy)phenyl]-2-[(tert-butoxycarbonyl)amino]propanoate](/img/structure/B11991367.png)

![7-[(2Z)-3-chloro-2-butenyl]-3-methyl-8-[(3-phenylpropyl)thio]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11991374.png)
![N'-[(E)-(2,3-dimethoxyphenyl)methylidene]isonicotinohydrazide](/img/structure/B11991379.png)

